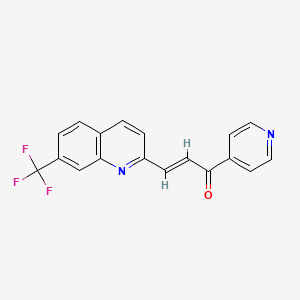

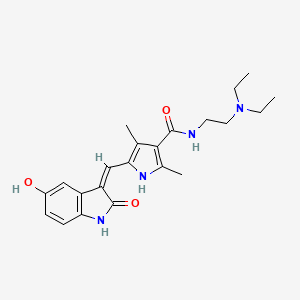

![molecular formula C24H22F2N6O3S B610141 N'-(3-{[5-(2-Cyclopropylpyrimidin-5-Yl)-1h-Pyrrolo[2,3-B]pyridin-3-Yl]carbonyl}-2,4-Difluorophenyl)-N-Ethyl-N-Methylsulfuric Diamide CAS No. 1393465-84-3](/img/structure/B610141.png)

N'-(3-{[5-(2-Cyclopropylpyrimidin-5-Yl)-1h-Pyrrolo[2,3-B]pyridin-3-Yl]carbonyl}-2,4-Difluorophenyl)-N-Ethyl-N-Methylsulfuric Diamide

Übersicht

Beschreibung

PLX7904 is a RAF inhibitor (IC50s = 2.4, 140, and 91 nM for mutant B-RAFV600E, wild-type B-RAF, and C-RAF, respectively). It inhibits phosphorylation of ERK in A375 and COLO 829 cells (IC50s = 16 and 18 nM, respectively). Unlike PLX4032, BAY 43-9006, and dabrafenib, PLX7904 does not induce paradoxical pERK activation and proliferation of cancer cell lines (EC50s = >200 μM). PLX7904 (25 mg/kg twice per day) inhibits tumor growth in a mouse COLO 205 colon cancer xenograft model.

Novel potent and selective paradox-breaker RAF inhibitor, inhibiting activation of ERK1/2 in mutant BRAF melanoma cells

PLX7904, also known as PB04, is a potent and selective paradox-breaker RAF inhibitor. PB04 is able to efficiently inhibit activation of ERK1/2 in mutant BRAF melanoma cells but does not hyperactivate ERK1/2 in mutant RAS-expressing cells. Importantly, PB04 inhibited ERK1/2 phosphorylation in mutant BRAF melanoma cells with acquired resistance to vemurafenib/PLX4720 that is mediated by a secondary mutation in NRAS. Consistent with ERK1/2 reactivation driving the re-acquisition of malignant properties, PB04 promoted apoptosis and inhibited entry into S phase and anchorage-independent growth in mutant N-RAS-mediated vemurafenib-resistant cells.

Wissenschaftliche Forschungsanwendungen

Synthesis Techniques and Derivatives

- Synthesis of Pyrrolo[2,3-d]pyrimidine Derivatives : Research on similar compounds includes the synthesis of ethyl N-alkyl-N-(6-amino-5-formylpyrimidin-4-yl)-glycinate derivatives, leading to methyl 7H-pyrrolo[2,3-d]pyrimidine-6-carboxylates. This process involves intramolecular cyclization influenced by sodium methoxide (Verves et al., 2013).

- Synthesis of Pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines : Another approach involves preparing 3-amino-4-aryl-5-ethoxycarbonyl-6-methylthieno[2,3-b]pyridine-2-carboxamides and treating them with various compounds to produce pyridothienopyrimidines and related systems (Bakhite et al., 2005).

Chemical Properties and Reactions

- Grignard Reactions and Cyclodehydration : Studies on pyridine-2,3-dicarboximides show Grignard reactions yielding hydroxy lactams, which can undergo cyclisation to form pyrido[2′,3′:3,4]pyrrolo-fused heterocyclic systems (Hitchings & Vernon, 1990).

Pharmaceutical Applications

- Development of Anti-Alzheimer and Anti-COX-2 Agents : Certain pyrrolopyridine derivatives are synthesized and tested for their anti-Alzheimer and anti-COX-2 activities, highlighting potential pharmaceutical applications (Attaby et al., 2009).

Synthesis of Analogues

- Synthesis of Aminopyrimidine Series : Aminopyrimidine derivatives, similar to the query compound, are synthesized for pharmaceutical purposes, demonstrating the versatility of pyrrolopyridine structures in drug development (Dounay et al., 2009).

Chemical Synthesis and Utility

- Synthesis of Polyheterocyclic Systems : The synthesis of pyrdine-thione derivatives, leading to thieno[2,3-b]-pyridine-2-carbohydrazide, which reacts with various compounds to produce polyheterocyclic systems, illustrates the complex chemical utility of such structures (Elneairy et al., 2006).

Wirkmechanismus

Target of Action

PLX7904, also known as PB04, is a potent and selective paradox-breaker RAF inhibitor . It primarily targets the BRAF protein, specifically the BRAF V600E mutation found in mutant RAS expressing cells .

Mode of Action

PLX7904 interacts with its target, BRAF, by binding to one protomer of a RAF dimer, disrupting the dimer formation . This disruption is achieved by the unique N-methyl-ethyl tail of PLX7904 optimally displacing Leu505, a residue in the regulatory αC helix of BRAF . This displacement forces conformational changes in the associated C-helix, a major component of the RAF dimer interface, thereby disrupting the RAF dimer .

Biochemical Pathways

The primary biochemical pathway affected by PLX7904 is the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway . This selective inhibition avoids the paradoxical activation of the MAPK pathway, which can promote cellular proliferation and occasionally accelerate the progression of certain RAS-driven cancers .

Pharmacokinetics

The compound’s ability to selectively inhibit mutant braf v600e and suppress the growth of braf v600e-mutant melanoma and colorectal cancer cells both in vitro and in vivo suggests that it has favorable absorption, distribution, metabolism, and excretion (adme) properties .

Result of Action

PLX7904’s action results in the suppression of growth in BRAF V600E-mutant melanoma and colorectal cancer cells both in vitro and in vivo .

Action Environment

The environment in which PLX7904 acts is primarily within cells expressing the BRAF V600E mutation The compound’s efficacy and stability are likely influenced by factors such as the presence of this specific mutation, the cellular environment, and potentially other unknown factors

Biochemische Analyse

Biochemical Properties

PLX7904 interacts with the BRAF kinase, a protein that plays a key role in regulating cell growth . It inhibits the activation of ERK1/2 in mutant BRAF melanoma cells . The compound’s interaction with these proteins influences biochemical reactions within the cell, altering cell function and potentially influencing disease progression .

Cellular Effects

PLX7904 has been shown to inhibit the growth of melanoma cell lines and a human colorectal cancer cell line that expresses BRAF V600E . It influences cell function by inhibiting ERK1/2 activation, which can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of PLX7904 involves binding to the BRAF kinase, inhibiting its activity, and thereby reducing the activation of ERK1/2 . This can lead to changes in gene expression and alter cellular function .

Temporal Effects in Laboratory Settings

Over time, PLX7904 continues to inhibit ERK1/2 activation in mutant BRAF melanoma cells

Metabolic Pathways

PLX7904’s involvement in metabolic pathways is primarily through its interaction with the BRAF kinase and subsequent effects on ERK1/2 activation . This can influence metabolic flux and metabolite levels within the cell .

Eigenschaften

IUPAC Name |

5-(2-cyclopropylpyrimidin-5-yl)-3-[3-[[ethyl(methyl)sulfamoyl]amino]-2,6-difluorobenzoyl]-1H-pyrrolo[2,3-b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22F2N6O3S/c1-3-32(2)36(34,35)31-19-7-6-18(25)20(21(19)26)22(33)17-12-30-24-16(17)8-14(9-29-24)15-10-27-23(28-11-15)13-4-5-13/h6-13,31H,3-5H2,1-2H3,(H,29,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKNZQPXIIHLUHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C)S(=O)(=O)NC1=C(C(=C(C=C1)F)C(=O)C2=CNC3=C2C=C(C=N3)C4=CN=C(N=C4)C5CC5)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22F2N6O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

512.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

ANone: PLX7904 is a potent and selective inhibitor of BRAF, a serine/threonine kinase involved in the MAPK signaling pathway, often dysregulated in cancer. [, , ] PLX7904 binds to the ATP-binding site of BRAF, specifically targeting the V600E mutant form. [, ] This binding prevents BRAF activation and downstream phosphorylation of MEK and ERK1/2, effectively blocking the MAPK signaling cascade. [, , ] Inhibiting this pathway leads to decreased cell proliferation, survival, and tumor growth. [, ]

ANone: PLX7904 belongs to a new generation of BRAF inhibitors called "paradox breakers." [, ] Unlike first-generation inhibitors like vemurafenib and dabrafenib, PLX7904 avoids paradoxical activation of the MAPK pathway in cells with wild-type BRAF. [, , ] This paradoxical activation, a significant drawback of earlier inhibitors, can lead to unwanted side effects. PLX7904's selectivity for mutant BRAF and its ability to circumvent paradoxical activation makes it a promising candidate for further research and potential therapeutic applications. [, ]

ANone: Acquired resistance to first-generation BRAF inhibitors like vemurafenib is a significant challenge in cancer treatment. Studies show that PLX7904 effectively inhibits ERK1/2 phosphorylation and tumor growth even in melanoma cells with acquired resistance to vemurafenib. [] This resistance is often mediated by mutations in NRAS, another protein in the MAPK pathway. [] The ability of PLX7904 to overcome this resistance mechanism highlights its potential as a second-line treatment option for patients who develop resistance to first-line BRAF inhibitors. [, ]

ANone: Computational chemistry approaches, including molecular dynamics simulations and network analysis, provide insights into PLX7904's interactions with BRAF. [] These studies suggest that PLX7904 may bind to BRAF in a way that mimics structural and dynamic features of the inactive wild-type BRAF monomer. [] This mimicking might explain its ability to avoid paradoxical activation observed with other inhibitors. [] Computational modeling also suggests that PLX7904 could alter allosteric communication pathways within BRAF dimers, further contributing to its distinct inhibitory profile. []

ANone: The promising preclinical results with PLX7904, particularly its efficacy against BRAF mutant cancers and vemurafenib-resistant cells, warrant further investigation. [, ] Future research could focus on:

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

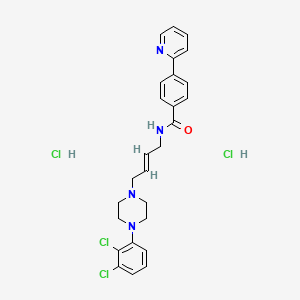

![(E)-1-(2-hydroxyphenyl)-3-((1R,4R)-5-(pyridin-2-yl)-2,5-diazabicyclo[2.2.1]heptan-2-yl)prop-2-en-1-one](/img/structure/B610064.png)

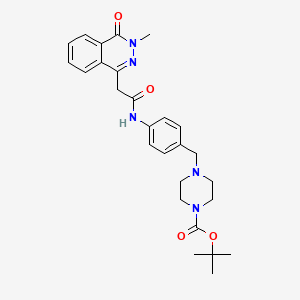

![N-(1,3-Dimethyl-2-oxo-6-(pyrrolidin-1-yl)-2,3-dihydro-1H-benzo[d]imidazol-5-yl)-2-methoxybenzamide](/img/structure/B610065.png)

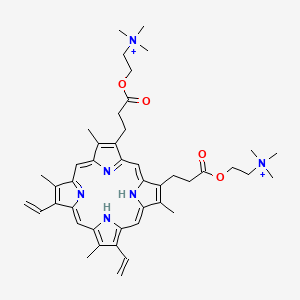

![ditert-butyl (2S)-2-[[(2S)-6-[[(2S)-2-[[4-(aminomethyl)cyclohexanecarbonyl]amino]-3-naphthalen-2-ylpropanoyl]amino]-1-[(2-methylpropan-2-yl)oxy]-1-oxohexan-2-yl]carbamoylamino]pentanedioate](/img/structure/B610071.png)

![4-(((1R,2R)-1-hydroxy-2,3-dihydro-1H,1'H-[2,2'-biinden]-2-yl)methyl)benzoic acid](/img/structure/B610077.png)

![N-(6,6-dimethyl-5-(1-methylpiperidine-4-carbonyl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-yl)-3-methylbutanamide](/img/structure/B610080.png)